![molecular formula C18H17NO3 B4435691 8-(2,5-dimethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4435691.png)
8-(2,5-dimethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Overview
Description
8-(2,5-dimethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one, also known as DDQ, is a versatile organic compound that has found a wide range of applications in scientific research. Its unique chemical structure and properties make it an important tool for synthetic chemists, biochemists, and pharmacologists. In
Mechanism of Action
The mechanism of action of 8-(2,5-dimethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one involves the transfer of an oxygen atom to the substrate molecule, resulting in the formation of an intermediate compound. This intermediate can undergo further reactions to form the desired product. 8-(2,5-dimethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a mild oxidizing agent, and its use can often result in higher yields and fewer by-products compared to other oxidizing agents.
Biochemical and Physiological Effects:
8-(2,5-dimethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in drug metabolism. 8-(2,5-dimethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has also been shown to have anti-inflammatory and anti-cancer properties, although further research is needed to fully understand these effects.
Advantages and Limitations for Lab Experiments
One advantage of using 8-(2,5-dimethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one in lab experiments is its mild nature, which allows for selective oxidation of certain functional groups without damaging other parts of the molecule. 8-(2,5-dimethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is also relatively easy to handle and store. However, 8-(2,5-dimethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one can be expensive and may not be suitable for large-scale reactions. Additionally, 8-(2,5-dimethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one can be hazardous if not handled properly, and precautions should be taken when using it in the lab.
Future Directions
There are many potential future directions for the use of 8-(2,5-dimethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one in scientific research. One area of interest is in the development of new synthetic methods using 8-(2,5-dimethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one as a catalyst. 8-(2,5-dimethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one may also have potential as a therapeutic agent, particularly in the treatment of cancer and inflammation. Further research is needed to fully understand the biochemical and physiological effects of 8-(2,5-dimethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one and to explore its potential in these areas.
Conclusion:
In conclusion, 8-(2,5-dimethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a versatile organic compound that has found a wide range of applications in scientific research. Its unique chemical structure and properties make it an important tool for synthetic chemists, biochemists, and pharmacologists. 8-(2,5-dimethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one's mild oxidizing properties, ease of handling, and potential therapeutic applications make it a promising area of future research.
Scientific Research Applications
8-(2,5-dimethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been widely used in scientific research as a powerful oxidizing agent. It is commonly used in the synthesis of organic compounds, particularly in the oxidation of alcohols and ketones to aldehydes and carboxylic acids. 8-(2,5-dimethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has also been used in the synthesis of natural products, such as steroids and alkaloids.
properties
IUPAC Name |
8-(2,5-dimethylphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-10-3-4-11(2)12(5-10)13-7-18(20)19-15-8-17-16(6-14(13)15)21-9-22-17/h3-6,8,13H,7,9H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUPVAXQUGFYHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CC(=O)NC3=CC4=C(C=C23)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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